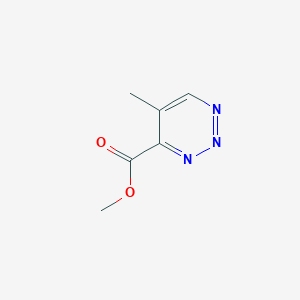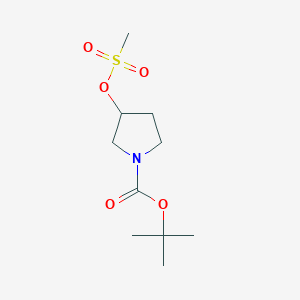
Methyl 5-methyl-1,2,3-triazine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-methyl-1,2,3-triazine-4-carboxylate is a chemical compound with a molecular formula of C6H7N3O2. It is a white crystalline powder that is commonly used in scientific research applications. This compound has gained significant attention in recent years due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of Methyl 5-methyl-1,2,3-triazine-4-carboxylate is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It can also form stable complexes with various metal ions.
Biochemical and Physiological Effects:
Methyl 5-methyl-1,2,3-triazine-4-carboxylate has been shown to have various biochemical and physiological effects. It has been studied for its potential anticancer properties. It has also been shown to have antimicrobial and antifungal properties. Furthermore, this compound has been studied for its potential use as a herbicide.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-methyl-1,2,3-triazine-4-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other chemical compounds. However, this compound has some limitations, such as its potential toxicity and limited solubility in certain solvents.
Zukünftige Richtungen
There are several future directions for the study of Methyl 5-methyl-1,2,3-triazine-4-carboxylate. One potential direction is the development of new synthesis methods for this compound. Another potential direction is the study of its potential applications in the field of medicine, such as its use as an anticancer agent. Furthermore, this compound could be studied for its potential use in the field of agriculture as a herbicide.
Synthesemethoden
Methyl 5-methyl-1,2,3-triazine-4-carboxylate can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2,4,6-trichloro-1,3,5-triazine with methylamine in the presence of a base. This method results in the formation of the desired product with a high yield.
Wissenschaftliche Forschungsanwendungen
Methyl 5-methyl-1,2,3-triazine-4-carboxylate has various scientific research applications. It is commonly used as a reagent in organic synthesis reactions. It is also used as a building block in the synthesis of other chemical compounds. Furthermore, this compound has been studied for its potential applications in the field of medicine.
Eigenschaften
CAS-Nummer |
150017-42-8 |
|---|---|
Produktname |
Methyl 5-methyl-1,2,3-triazine-4-carboxylate |
Molekularformel |
C6H7N3O2 |
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
methyl 5-methyltriazine-4-carboxylate |
InChI |
InChI=1S/C6H7N3O2/c1-4-3-7-9-8-5(4)6(10)11-2/h3H,1-2H3 |
InChI-Schlüssel |
XWMHZBCYDDKMJA-UHFFFAOYSA-N |
SMILES |
CC1=CN=NN=C1C(=O)OC |
Kanonische SMILES |
CC1=CN=NN=C1C(=O)OC |
Synonyme |
1,2,3-Triazine-4-carboxylicacid,5-methyl-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![5-Hydroxy-N-[(pyridin-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)benzamide](/img/structure/B123333.png)



![6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]](/img/structure/B123344.png)